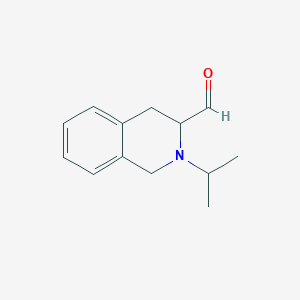
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde typically involves the functionalization of the tetrahydroisoquinoline core. Traditional methods for synthesizing tetrahydroisoquinolines include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions often involve cyclization procedures of N-(haloalkyl)aryl derivatives under various conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) has been highlighted as a powerful strategy in organic synthesis for generating molecular diversity and complexity . MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often facilitated by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidants, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo functionalization at specific positions on the tetrahydroisoquinoline ring . This functionalization can modulate biological activity, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and therapeutic agents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative synthesized via diastereoselective ring opening of bridged oxazolidines.
Uniqueness
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific isopropyl and carbaldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex organic reactions.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-8-12-6-4-3-5-11(12)7-13(14)9-15/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI Key |
WIADGVJDRNNNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=CC=CC=C2CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


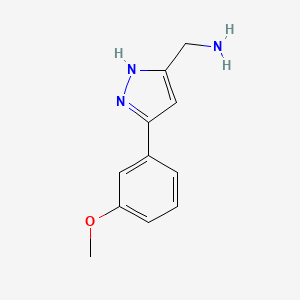
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
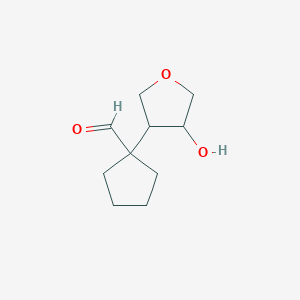

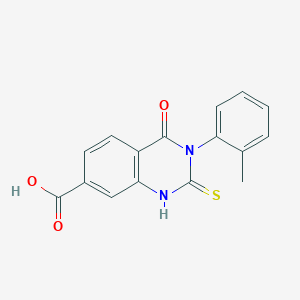
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
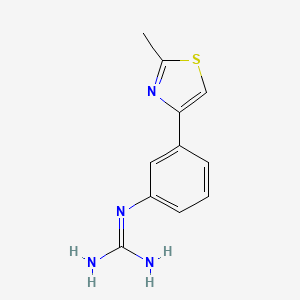
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)


![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)

